molecular formula C6H5BrF2N2O B1148743 2-Bromo-5-hydroxy-4-methoxybenzoic acid CAS No. 121936-68-3

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No. B1148743
M. Wt: 239.0175064
InChI Key:
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Description

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.

Synthesis Analysis

Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).

Scientific Research Applications

  • 2-Bromo-5-hydroxy-4-methoxybenzoic acid was isolated from the red alga Rhodomela confervoides, along with other bromophenol derivatives. These compounds were studied for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these respects (Zhao et al., 2004).

  • The synthesis of methyl 4-Bromo-2-methoxybenzoate, a compound related to 2-Bromo-5-hydroxy-4-methoxybenzoic acid, was explored, providing insights into the methods used for creating such brominated phenolic compounds (Chen Bing-he, 2008).

  • Another study synthesized 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This process involves methoxylation steps similar to those used in the synthesis of related bromo-methoxybenzoic acids (Wang Yu, 2008).

  • Research on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, which includes derivatives similar to 2-Bromo-5-hydroxy-4-methoxybenzoic acid, revealed properties useful for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

  • Another relevant study is the encapsulation of flavor molecules such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled release. This research indicates the potential use of similar compounds in food science and technology (Hong et al., 2008).

Safety And Hazards

2-Bromo-5-hydroxy-4-methoxybenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

2-Bromo-5-hydroxy-4-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . It may also be used in the synthesis of substituted aminobenzacridines and other organic compounds .

properties

IUPAC Name

2-bromo-5-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWIPQTBHQOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Synthesis routes and methods

Procedure details

1 Kg of 2-bromo-5-hydroxy-4-methoxy benzaldehyde (B2) and 1.255 Kg of sulfamic acid were added with stirring into a mixture of 4.473 Kg of EtOAc and 8 L of water. The reaction mixture was stirred until all of the solid had dissolved. The reaction mixture was cooled to between −10 and 0° C. An aqueous solution of sodium chlorite was prepared by dissolving 505 g of sodium chlorite in 3 L of water. The sodium chlorite solution was added to the pre-cooled B2 solution at a rate that maintained the reaction temperature under 5° C. After the complete addition of sodium chlorite solution, the reaction mixture was stirred for another hour at 0° C. and was then allowed to warm up to room temperature. The reaction was monitored by TLC. After the TLC analysis showed completion of the reaction, the aqueous layer was separated. The aqueous layer was extracted with EtOAc (1.789 Kg) and the combined organic layer was transferred to another flask and EtOAc was removed by vacuum distillation at 40° C. 6.92 Kg of toluene was added at between 30 to 40° C., the slurry was cooled to between −10 to 0° C. and the precipitate was collected by filtration to give about 950 g (89% (yield) of 2-bromo-5-hydroxy-4-methoxy benzoic acid (B13). 1H NMR (CDCl3) δ 3.95 (3H, s, CH3), 7.22 (1H, s, CH), 7.46 (1H, s, CH).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.255 kg
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reactant
Reaction Step One
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Quantity
4.473 kg
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reactant
Reaction Step Two
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Quantity
8 L
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solvent
Reaction Step Two
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505 g
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reactant
Reaction Step Three
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Quantity
3 L
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solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

Citations

For This Compound
2
Citations
R Schütz, S Schmidt, F Bracher - Tetrahedron, 2020 - Elsevier
… Synthesized following general procedure A, using 2-bromo-5-hydroxy-4-methoxybenzoic acid (0.494 g, 2.00 mmol), thionyl chloride (1 M in CH 2 Cl 2 , 4 mL, 4 mmol, 2 eq) and with …
Number of citations: 7 www.sciencedirect.com
UM Battisti, L Monjas, F Akladios, J Matic, E Andresen… - Pharmaceuticals, 2023 - mdpi.com
The inhibition of liver pyruvate kinase could be beneficial to halt or reverse non-alcoholic fatty liver disease (NAFLD), a progressive accumulation of fat in the liver that can lead …
Number of citations: 1 www.mdpi.com

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